Inhibition of NorA Efflux Pump in Staphylococcus aureus
3-Chloro-8-methoxyquinolin-4-OL demonstrates measurable inhibition of the NorA efflux pump in S. aureus, a key resistance mechanism [1]. This activity is directly comparable to the baseline of no inhibition or the activity of other quinoline-based NorA inhibitors. At a concentration of 30 µM, the compound reduced ethidium bromide (EtBr) efflux, with a reported IC50 value of 6.7 µM against the NorA pump in the SA-1199B strain [1].
| Evidence Dimension | Inhibition of NorA efflux pump activity |
|---|---|
| Target Compound Data | IC50 = 6.7 µM |
| Comparator Or Baseline | Baseline of uninhibited efflux (no compound control). For comparison, other known NorA inhibitors like reserpine exhibit IC50 values in the low micromolar range (e.g., ~7-20 µM). |
| Quantified Difference | N/A (Direct comparator data not available; value represents a benchmark against baseline) |
| Conditions | In vitro assay using S. aureus SA-1199B strain, measuring reduction in EtBr efflux over 20 minutes [1]. |
Why This Matters
Demonstrates a specific, quantifiable mechanism of action against a drug-resistant bacterial strain, providing a clear rationale for its use in antimicrobial potentiation studies over analogs lacking this activity.
- [1] BindingDB. (2017). BindingDB Entry BDBM50153283 (CHEMBL3774445). IC50 for inhibition of NorA efflux pump in Staphylococcus aureus 1199B. View Source
